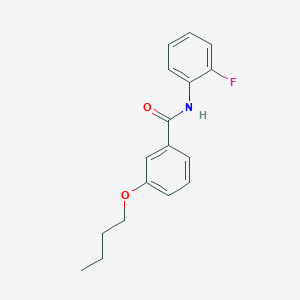
3-butoxy-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(2-fluorophenyl)benzamide, also known as BF-3, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising activity against various diseases.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-fluorophenyl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
3-butoxy-N-(2-fluorophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In addition, 3-butoxy-N-(2-fluorophenyl)benzamide has been found to inhibit the replication of the hepatitis C virus, indicating its antiviral activity.
Advantages and Limitations for Lab Experiments
3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity through recrystallization and chromatographic techniques. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 3-butoxy-N-(2-fluorophenyl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the compound has not been tested in vivo, and its pharmacokinetic properties are not known.
Future Directions
There are several future directions for research on 3-butoxy-N-(2-fluorophenyl)benzamide. One potential direction is to investigate its anticancer activity in vivo using animal models. This would provide valuable information on its pharmacokinetic properties and potential toxicity. Another direction is to investigate its mechanism of action in more detail, including its molecular targets and downstream signaling pathways. This would provide insight into the development of more potent and selective HDAC inhibitors. Finally, the antiviral activity of 3-butoxy-N-(2-fluorophenyl)benzamide warrants further investigation, particularly in the context of the current COVID-19 pandemic.
Conclusion
3-butoxy-N-(2-fluorophenyl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. 3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments, including its relative simplicity and promising therapeutic potential. However, further studies are needed to elucidate its mechanism of action and pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoroaniline with butyric acid and thionyl chloride to obtain 2-fluoro-N-butyrylaniline. This intermediate is then reacted with 4-aminobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain 3-butoxy-N-(2-fluorophenyl)benzamide. The purity of the compound can be improved through recrystallization and chromatographic techniques.
Scientific Research Applications
3-butoxy-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that 3-butoxy-N-(2-fluorophenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus. 3-butoxy-N-(2-fluorophenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-butoxy-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGVVPYZJRCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

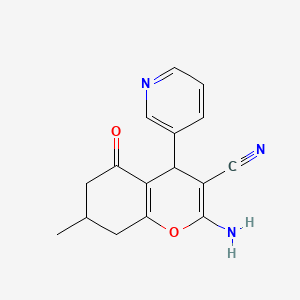
![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
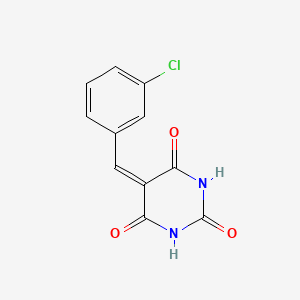
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
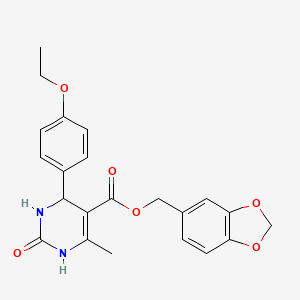
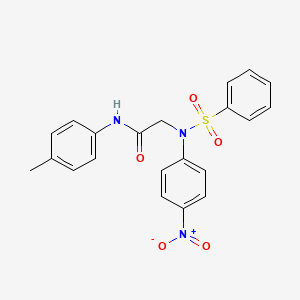
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)